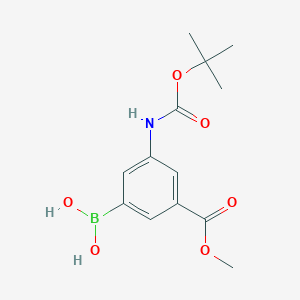

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid

Description

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with two functional groups:

- A tert-butoxycarbonyl (Boc)-protected amino group at the meta position (C3).

- A methoxycarbonyl (ester) group at the para position (C5).

Properties

Molecular Formula |

C13H18BNO6 |

|---|---|

Molecular Weight |

295.10 g/mol |

IUPAC Name |

[3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

InChI |

InChI=1S/C13H18BNO6/c1-13(2,3)21-12(17)15-10-6-8(11(16)20-4)5-9(7-10)14(18)19/h5-7,18-19H,1-4H3,(H,15,17) |

InChI Key |

PLVWSJLJTXOVHI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid typically involves multiple steps:

Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Formation of the boronic acid: The boronic acid moiety can be introduced via a Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.

Introduction of the methoxycarbonyl group: This can be achieved through esterification reactions, where the phenyl ring is functionalized with a methoxycarbonyl group using reagents like methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, sodium perborate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Deprotection agents: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Phenol derivatives: Formed from oxidation of the boronic acid group.

Hydroxymethyl derivatives: Formed from reduction of the methoxycarbonyl group.

Substituted amines: Formed from deprotection and subsequent substitution of the Boc-protected amine.

Scientific Research Applications

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that contains a phenyl group with tert-butoxycarbonyl and methoxycarbonyl functional groups. Boronic acids can form reversible covalent bonds with diols, making them valuable in different applications.

Applications

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid has several applications:

- Biological Activities Research indicates that boronic acids exhibit various biological activities.

- Synthesis The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid can be achieved through several methods.

- Interaction studies Interaction studies involving (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid.

The unique combination of tert-butoxycarbonyl and methoxycarbonyl groups in (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid distinguishes it from similar compounds, providing specific reactivity patterns and applications not found in others.

Several compounds share structural similarities with (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Boronobenzenesulfonic Acid | Contains a sulfonic acid group | Strong acidity enhances solubility |

| 2-Aminophenylboronic Acid | Amino group at the ortho position | Increased reactivity due to proximity effect |

| 3-Methoxyphenylboronic Acid | Methoxy group on phenol ring | Enhanced electron-donating ability |

Mechanism of Action

The mechanism of action of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The Boc-protected amine and methoxycarbonyl groups can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Key Properties:

- Molecular formula: Likely C₁₃H₁₇BNO₅ (estimated based on structural analogs) .

- Molecular weight : ~264–305 g/mol (varies depending on hydration and substituents) .

- Applications : Widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science .

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent-Based Comparison

Reactivity and Stability

- Boc Group: Acid-labile, requiring careful handling under acidic conditions. This contrasts with trifluoromethyl (stable under acidic/basic conditions) and cyano (base-sensitive) groups .

- Methoxycarbonyl vs. Trifluoromethyl : The ester group improves solubility in polar solvents, whereas trifluoromethyl increases hydrophobicity .

Suzuki-Miyaura Cross-Coupling

- Used in synthesizing N-protected aryl amines for kinase inhibitors and protease inhibitors. Example: Synthesis of intermediates for tetrazole-containing pharmaceuticals .

- Comparison with Pinacol Esters : Pinacol esters (e.g., AS133142) offer improved stability but require hydrolysis before coupling, adding steps to synthesis .

Biological Activity

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid is a boronic acid derivative notable for its unique structural features, including a phenyl group substituted with tert-butoxycarbonyl and methoxycarbonyl functional groups. This compound has garnered attention for its diverse biological activities and applications in drug development, bioconjugation, and catalysis.

- Molecular Formula : C13H18BNO6

- Molecular Weight : 295.10 g/mol

The compound's ability to form reversible covalent bonds with diols is particularly significant, facilitating its use in various biochemical applications .

1. Drug Development

(3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid serves as a crucial building block in synthesizing boronic acid-based pharmaceuticals. These pharmaceuticals are vital for treating diseases such as cancer and diabetes. The compound's boron atom allows it to interact with biologically relevant molecules, enhancing therapeutic efficacy .

2. Bioconjugation

This compound is utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This property is particularly beneficial in enhancing the efficacy of drug delivery systems in targeted therapies .

3. Catalytic Activity

In organic synthesis, (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid plays a significant role in forming C–C bonds, which are essential for constructing complex organic molecules. It is also employed in Suzuki-Miyaura cross-coupling reactions, a critical method for developing new materials and pharmaceuticals .

Comparative Analysis

To understand the unique properties of (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Boronobenzenesulfonic Acid | Contains a sulfonic acid group | Strong acidity enhances solubility |

| 2-Aminophenylboronic Acid | Amino group at the ortho position | Increased reactivity due to proximity effect |

| 3-Methoxyphenylboronic Acid | Methoxy group on phenol ring | Enhanced electron-donating ability |

| (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid | tert-butoxycarbonyl and methoxycarbonyl groups | Specific reactivity patterns not found in others |

The unique combination of functional groups in this compound provides specific reactivity patterns and applications that distinguish it from other boronic acids .

Study 1: Drug Efficacy

A study demonstrated that derivatives of boronic acids, including (3-((tert-Butoxycarbonyl)amino)-5-(methoxycarbonyl)phenyl)boronic acid, exhibited potent antitumor activity in vitro against various cancer cell lines. The study highlighted the compound's ability to inhibit tumor growth through targeted interactions with specific enzymes involved in cancer progression .

Study 2: Bioconjugation Applications

Research focused on bioconjugation revealed that this compound could effectively link therapeutic agents to targeting moieties, significantly improving the specificity and efficacy of drug delivery systems. The study showcased successful conjugation with antibodies, enhancing their therapeutic potential against specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.